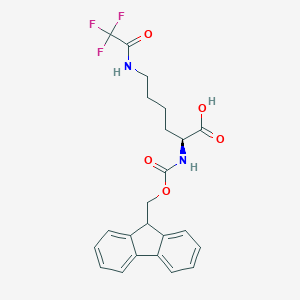

Fmoc-Lys(Tfa)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLMWTPNDXNXSZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583803 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76265-69-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fmoc-Lys(Tfa)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Among the diverse repertoire of protected amino acids, Nα-Fmoc-Nε-trifluoroacetyl-L-lysine, commonly abbreviated as Fmoc-Lys(Tfa)-OH, serves as a critical building block for the introduction of lysine residues with an orthogonally protected side chain. This technical guide provides an in-depth exploration of the applications, properties, and experimental protocols associated with this compound in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a derivative of the amino acid lysine where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by a trifluoroacetyl (Tfa) group.[1] This dual protection scheme allows for the selective deprotection of either amino group, a cornerstone of modern peptide chemistry.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₃F₃N₂O₅ | [1][2] |

| Molecular Weight | 464.43 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity (HPLC) | ≥96.0% to ≥97.0% | |

| Melting Point | 150-160 °C | |

| Storage Conditions | 2-8°C or -20°C for long-term storage | |

| Solubility | Soluble in DMSO |

Key Applications in Peptide Synthesis

The primary utility of this compound lies in its application in Fmoc-based solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) group is stable to the piperidine solutions used for the removal of the Fmoc group during peptide chain elongation. However, the Tfa group can be cleaved under mild basic conditions, such as with aqueous piperidine or sodium hydroxide, making it a semi-orthogonal protecting group. This property is particularly advantageous for the synthesis of complex peptides, including:

-

Branched Peptides: The selective deprotection of the Tfa group on the lysine side chain allows for the synthesis of a second peptide chain, creating a branched structure. This is crucial for developing peptide-based vaccines, drug delivery systems, and multivalent ligands.

-

Site-Specific Labeling and Conjugation: Following the assembly of the linear peptide chain, the Tfa group can be removed to expose the ε-amino group for the attachment of various moieties, such as fluorescent dyes, biotin, or polyethylene glycol (PEG).

-

Cyclic Peptides: The ε-amino group can be used as an anchor point for cyclization with the C-terminus or another side chain within the peptide sequence.

Experimental Protocols

Coupling of this compound in SPPS

This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Coupling: this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin.

-

Reaction: The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

Caption: Workflow for the coupling of this compound in SPPS.

Selective Deprotection of the Tfa Group

This protocol describes the removal of the Tfa protecting group from the lysine side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing Lys(Tfa)

-

Aqueous piperidine solution (e.g., 10-50% in water) or 0.1 M Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: The peptide-resin is swollen in DMF or DCM.

-

Tfa Deprotection: The resin is treated with an aqueous piperidine solution or 0.1 M NaOH. The reaction time can vary from a few hours to 24 hours at room temperature, depending on the specific conditions and the peptide sequence.

-

Washing: The resin is thoroughly washed with DMF, followed by DCM, to remove the deprotection reagents and the cleaved Tfa group.

-

Neutralization (if necessary): If a basic deprotection reagent was used, the resin may be neutralized with a weak acid solution.

-

Confirmation: The successful deprotection of the Tfa group can be confirmed by a colorimetric test (e.g., Chloranil test) or by cleaving a small amount of the peptide from the resin for mass spectrometry analysis.

Orthogonal Deprotection Strategy

The use of this compound exemplifies an orthogonal protection strategy in peptide synthesis. The Fmoc and Tfa groups are removed under distinct chemical conditions, allowing for sequential and selective deprotection.

Caption: Orthogonal deprotection of Fmoc and Tfa groups.

Conclusion

This compound is an indispensable tool in the arsenal of the peptide chemist. Its unique properties enable the synthesis of complex peptide architectures that are central to advancements in drug discovery, diagnostics, and biomaterials science. A thorough understanding of its chemical characteristics and the fine-tuning of experimental protocols are crucial for harnessing its full potential in the laboratory. The strategic application of this and other orthogonally protected amino acids will continue to push the boundaries of what is achievable in the field of peptide synthesis.

References

A Technical Guide to N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-trifluoroacetyl-L-lysine, commonly abbreviated as Fmoc-Lys(Tfa)-OH, is a pivotal amino acid derivative utilized extensively in the fields of medicinal chemistry, biochemistry, and drug development.[1] Its unique structure, featuring two distinct protecting groups, makes it an invaluable building block for the synthesis of complex peptides and proteins through Solid-Phase Peptide Synthesis (SPPS).[1][2][3] This guide provides an in-depth overview of its chemical properties, experimental applications, and the logical framework behind its use.

Physicochemical and Quantitative Data

This compound is a white, powdered compound soluble in various organic solvents such as Dimethylformamide (DMF), Chloroform, and Acetone.[1] Its key properties are summarized below, providing essential data for experimental design and chemical inventory management.

| Property | Value | References |

| Molecular Weight | 464.43 g/mol | |

| Molecular Formula | C₂₃H₂₃F₃N₂O₅ | |

| CAS Number | 76265-69-5 | |

| Appearance | White powder | |

| Melting Point | 150 - 178 °C | |

| Purity | ≥ 97% (HPLC) | |

| Storage Temperature | 0 - 8 °C | |

| Optical Rotation | [α]D20 = -12 ± 2º (c=1 in DMF) |

The Principle of Orthogonal Protection in Peptide Synthesis

The utility of this compound in peptide synthesis stems from the concept of orthogonal protection. The lysine residue possesses two primary amino groups: the α-amino group, involved in forming the peptide backbone, and the ε-amino group on the side chain. To prevent unwanted side reactions during peptide chain elongation, both must be selectively protected.

The Fmoc group on the α-amino position is a temporary protector, readily removed under mild basic conditions (e.g., piperidine in DMF), allowing for the sequential addition of the next amino acid in the sequence. In contrast, the trifluoroacetyl (Tfa) group protecting the ε-amino group is stable to these basic conditions. This differential stability is the essence of orthogonality and is critical for precisely controlling the peptide synthesis process.

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for Fmoc-based SPPS. The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain anchored to a solid support (e.g., Wang or Rink Amide resin).

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Deprotection Solution: 20% piperidine in DMF

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma in DMF

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology: Single Coupling Cycle

-

Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with the deprotection solution for 5-10 minutes. This step is typically repeated once.

-

Washing: The resin is thoroughly washed with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (3-5 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, this compound (3-5 equivalents) is pre-activated by dissolving it in DMF with coupling reagents (e.g., HBTU/HOBt) and DIPEA. The solution is allowed to react for 2-5 minutes.

-

Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: The resin is washed thoroughly with DMF (3-5 times), DCM (3-5 times), and Isopropanol (2-3 times) to remove excess reagents and soluble byproducts.

-

Cycle Repetition: The process (steps 2-6) is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Tfa group on lysine) are removed simultaneously using a strong acid cleavage cocktail (e.g., TFA-based).

Conclusion

N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine is more than a mere chemical reagent; it is an enabling tool for advanced biochemical research and pharmaceutical development. Its well-defined orthogonal protecting groups facilitate the predictable and efficient synthesis of custom peptides, allowing scientists to create novel therapeutic agents, probes for biological systems, and materials with unique properties. A thorough understanding of its properties and role in the SPPS workflow is fundamental for any professional engaged in the synthesis of peptides and proteins.

References

A Comprehensive Technical Guide to Fmoc-Lys(Tfa)-OH for Researchers and Drug Development Professionals

Fmoc-N-ε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) , identified by its CAS number 76265-69-5 , is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), catering to researchers, scientists, and professionals in drug development.

Physicochemical and Technical Specifications

This compound is a white to off-white solid powder.[1][2] Its key characteristics are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 76265-69-5 | [1][3] |

| Molecular Formula | C₂₃H₂₃F₃N₂O₅ | [1] |

| Molecular Weight | 464.43 g/mol | |

| Appearance | White to off-white solid powder | |

| Melting Point | 150-178 °C | |

| Solubility | Soluble in DMF and DMSO. | |

| Purity | ≥96.0% (HPLC) | |

| Storage Conditions | 2-8°C, store in a dry, well-sealed container. |

Core Applications in Peptide Synthesis

This compound serves as a crucial building block for introducing lysine residues with an orthogonally protected side chain in Fmoc-based solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) group on the ε-amino group of the lysine side chain offers unique properties and advantages:

-

Orthogonal Protection: The Tfa group is stable to the mildly basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group during peptide chain elongation. It is, however, labile to strongly basic conditions, allowing for its selective removal without affecting other acid-labile side-chain protecting groups.

-

Enhanced Solubility and Stability: The incorporation of the trifluoroacetyl group can enhance the stability and solubility of the peptide.

-

Biophysical and Structural Studies: The fluorine atoms in the Tfa group can be used as probes in NMR studies to investigate peptide conformation and interactions. Peptides containing N-ε-trifluoroacetylated lysines have been used to study the folding of peptide oligomers.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent deprotection of the Tfa group.

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), high purity, amine-free

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

DCM (Dichloromethane)

-

Reaction vessel for manual synthesis

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Perform a Kaiser test to monitor the completion of the coupling reaction (a negative result indicates completion). If the reaction is incomplete, it can be allowed to proceed for a longer duration or a recoupling can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Selective Deprotection of the Trifluoroacetyl (Tfa) Group

The Tfa group can be selectively removed from the lysine side chain while the peptide is still attached to the resin, allowing for subsequent modifications at this site.

Materials:

-

Peptide-resin containing Lys(Tfa)

-

Aqueous piperidine solution (e.g., 50% piperidine in water) or other basic solutions like aqueous ammonia or hydrazine.

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Reaction vessel

Procedure:

-

Resin Preparation: Ensure the peptide-resin is well-swollen in DMF.

-

Tfa Deprotection:

-

Drain the DMF.

-

Add a solution of aqueous piperidine to the resin. The concentration and reaction time may need to be optimized depending on the peptide sequence and steric hindrance. A common starting point is 50% aqueous piperidine for several hours to 24 hours at room temperature.

-

Agitate the mixture gently.

-

-

Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

-

Washing:

-

Once the deprotection is complete, drain the basic solution.

-

Wash the resin extensively with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of the base.

-

-

Further Modification: The resin with the deprotected lysine side-chain amine is now ready for further on-resin modifications, such as labeling with a fluorophore or biotin.

Biological Significance and Signaling Pathways

While trifluoroacetylated lysine is a valuable tool in peptide chemistry, its direct involvement in specific biological signaling pathways is not as a native post-translational modification. Instead, its utility lies in the synthesis of peptides that can be used to study biological processes. For instance, peptides containing trifluoroacetylated lysine can be used as:

-

Enzyme Substrates or Inhibitors: The modified lysine may alter the binding affinity of a peptide to its target enzyme, providing insights into enzyme-substrate interactions.

-

Probes for Structural Biology: The unique spectroscopic properties of the trifluoroacetyl group can be leveraged in structural studies.

The synthesis of ubiquitinated peptides is a key area of research for understanding cellular signaling pathways related to protein degradation and DNA damage response. While this compound is not the standard building block for creating the isopeptide bond found in ubiquitination, the ability to selectively deprotect a lysine side chain on-resin is a fundamental step in many strategies for synthesizing ubiquitinated peptides.

Conclusion

This compound is a versatile and indispensable reagent in the arsenal of peptide chemists. Its unique properties facilitate the synthesis of complex peptides with selectively modifiable lysine residues. The detailed protocols and structured data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to advancements in biochemistry, pharmacology, and materials science.

References

Solubility Profile of Fmoc-Lys(Tfa)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding the solubility of this building block in various organic solvents is paramount for optimizing coupling efficiencies, minimizing aggregation, and ensuring the synthesis of high-purity peptides.

Core Concepts in Solubility for Peptide Synthesis

The solubility of Fmoc-protected amino acids is influenced by a combination of factors, including the physicochemical properties of the amino acid side chain, the nature of the protecting groups, and the characteristics of the solvent. Inadequate solubility can lead to significant challenges during SPPS, such as incomplete coupling reactions, which in turn result in deletion sequences and difficult purifications. The choice of solvent is therefore a critical decision in the design of any peptide synthesis protocol. Dimethylformamide (DMF) is the most ubiquitously used solvent in SPPS due to its excellent solvating power for a wide range of protected amino acids and peptide resins. However, for challenging sequences or poorly soluble building blocks, other solvents or solvent mixtures are often employed.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in several common solvents used in peptide synthesis.

| Solvent | Concentration | Molar Concentration (approx.) | Observations |

| Dimethylformamide (DMF) | 1 mmole in 2 mL | 0.5 M | Clearly soluble[1] |

| Dimethyl sulfoxide (DMSO) | 200 mg/mL | 430.64 mM | Requires sonication[2][3] |

| Dichloromethane (DCM) | Not Specified | Not Specified | Soluble[4] |

| Chloroform | Not Specified | Not Specified | Soluble[4] |

| Ethyl Acetate | Not Specified | Not Specified | Soluble |

| Acetone | Not Specified | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of Fmoc-amino acids is crucial for process development and optimization in peptide synthesis. The following is a generalized experimental protocol for determining the solubility of this compound in a given organic solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

High-purity organic solvents (e.g., DMF, NMP, DMSO, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge capable of high-speed operation

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with a UV detector (e.g., monitoring at 265 nm or 301 nm for the Fmoc group)

-

HPLC column suitable for reverse-phase chromatography (e.g., C18)

-

Syringe filters (0.22 µm)

-

Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Clarification:

-

After the equilibration period, centrifuge the vial at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Perform a precise serial dilution of the filtered supernatant with a suitable solvent (e.g., the mobile phase) to bring the concentration into the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or M).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Determining this compound Solubility.

References

The Trifluoroacetyl (Tfa) Protecting Group for Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and modification. Among these, the trifluoroacetyl (Tfa) group holds a significant place for the protection of the ε-amino group of lysine. This technical guide provides an in-depth exploration of the purpose, application, and technical considerations of the Tfa protecting group in peptide chemistry, drug development, and bioconjugation.

Core Principles of the Tfa Protecting Group

The trifluoroacetyl group is an acyl-type protecting group introduced for peptide synthesis by Weygand in 1952.[1] Its primary purpose is to temporarily block the nucleophilic ε-amino group of lysine, preventing it from participating in unwanted side reactions during peptide chain elongation. The Tfa group is characterized by its stability under acidic conditions and its lability to mild basic conditions, making it an excellent orthogonal partner in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3]

The orthogonality of the Tfa group is a key advantage. In Fmoc SPPS, the temporary Nα-Fmoc protecting group is removed at each cycle with a mild base, typically piperidine. The Tfa group on the lysine side chain is stable to these conditions, ensuring the integrity of the side chain protection throughout the synthesis. It is, however, readily cleaved by stronger basic conditions, such as aqueous piperidine, allowing for selective deprotection of the lysine side chain for subsequent modifications.[2][4] This selective deprotection is instrumental in the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptides conjugated to various moieties like fluorescent dyes or drugs.

Quantitative Data on Peptide Synthesis Utilizing Tfa-Lysine

The efficiency of peptide synthesis is a critical parameter for researchers. The following table summarizes representative yields of peptides synthesized using Fmoc-Lys(Tfa)-OH, highlighting its utility in producing complex and modified peptides.

| Peptide/Conjugate | Synthesis Strategy | Overall Yield | Purity | Reference |

| DUPA Rhodamine B Conjugate | Fmoc-SPPS with this compound for fluorophore attachment | 76% | >95% | |

| Pteroate Rhodamine B Conjugate | Fmoc-SPPS with this compound for fluorophore attachment | High | High | |

| Nε-trifluoroacetyl-L-lysine | Solution-phase synthesis | 58.5% (initial precipitation) | Not specified |

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible scientific outcomes. The following sections provide step-by-step methodologies for the protection of the lysine side chain with the Tfa group and its subsequent deprotection.

Protocol 1: Trifluoroacetylation of the ε-Amino Group of Lysine

This protocol describes the selective trifluoroacetylation of the lysine side chain in an aqueous medium.

Materials:

-

L-lysine hydrochloride

-

1N aqueous solution of sodium hydroxide

-

Ethyl trifluoroacetate

-

Ethanol

-

Cool water

Procedure:

-

Dissolve L-lysine hydrochloride in a 1N aqueous solution of sodium hydroxide with stirring. Adjust the pH to approximately 10.5.

-

Cool the lysine solution to 5°C using an ice bath.

-

Add ethyl trifluoroacetate to the cooled solution while maintaining the temperature at 5°C and stirring vigorously.

-

Continue the reaction for 3 hours. A white precipitate of Nε-trifluoroacetyl-L-lysine will form.

-

Adjust the pH of the reaction mixture to 5.8.

-

Filter the white precipitate and wash it with cool water, followed by ethanol.

-

Dry the product under reduced pressure to obtain Nε-trifluoroacetyl-L-lysine.

Protocol 2: On-Resin Deprotection of the Tfa Group from Lysine in Fmoc-SPPS

This protocol details the selective removal of the Tfa protecting group from a lysine residue on a resin-bound peptide, enabling site-specific modification.

Materials:

-

Peptide-resin containing a Lys(Tfa) residue

-

2 M aqueous piperidine solution

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reagents for Kaiser test (ninhydrin, phenol, potassium cyanide solutions)

Procedure:

-

Swell the peptide-resin in DMF in a reaction vessel.

-

Drain the DMF.

-

Add a 2 M aqueous piperidine solution to the resin.

-

Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation.

-

Monitor the completion of the deprotection using the Kaiser test. A positive test (dark blue beads) indicates the presence of a free primary amine.

-

Once the deprotection is complete, thoroughly wash the resin with DMF and then with DCM to remove residual piperidine and byproducts.

-

The resin is now ready for the subsequent coupling of a desired moiety to the deprotected lysine side chain.

Visualization of a Workflow Utilizing Tfa-Protected Lysine

The orthogonal nature of the Tfa protecting group is particularly valuable in complex multi-step syntheses. The following diagram illustrates a workflow for the chemoenzymatic synthesis of a branched ubiquitin chain, a process that can benefit from the strategic use of an orthogonal lysine protecting group like Tfa or a conceptually similar base-labile group.

Figure 1. Workflow for the synthesis of a branched ubiquitin chain.

Applications in Drug Development and Research

The unique properties of the Tfa group have led to its application in various areas of drug development and chemical biology research:

-

Synthesis of Peptide-Drug Conjugates (PDCs): The ability to selectively deprotect a lysine residue allows for the site-specific attachment of cytotoxic drugs, creating targeted therapeutic agents.

-

Fluorescent Labeling: The Tfa group facilitates the precise introduction of fluorescent probes at specific lysine residues, enabling studies on peptide localization, protein-protein interactions, and conformational changes.

-

Synthesis of Branched and Cyclic Peptides: The orthogonal nature of the Tfa group is crucial for the synthesis of complex peptide architectures, such as multiple antigenic peptides (MAPs) and cyclic peptides with constrained conformations.

-

Protein Ligation and Bioconjugation: Tfa-protected lysine can be incorporated into synthetic protein domains, which, after selective deprotection, can be used in ligation reactions to construct larger, modified proteins.

Limitations and Considerations

Despite its utility, the Tfa protecting group has some limitations:

-

Racemization: The activation of the carboxylic acid of a Tfa-protected amino acid can be prone to racemization.

-

Chain Cleavage: Under strong alkaline hydrolysis conditions, the Tfa group can be cleaved, which may also lead to peptide chain cleavage.

-

Trifluoroacetylation: A potential side reaction during SPPS is the trifluoroacetylation of the Nα-amino group of the growing peptide chain by trifluoroacetic acid (TFA) used for Boc deprotection or from other sources. This results in chain termination and can complicate purification.

Conclusion

The trifluoroacetyl (Tfa) protecting group for lysine is a valuable tool in the arsenal of the peptide chemist. Its stability to acidic conditions and lability to mild base provide a high degree of orthogonality, which is essential for the synthesis of complex and modified peptides. While researchers must be mindful of its potential limitations, the strategic application of the Tfa group enables the creation of sophisticated peptide-based molecules for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. Total chemical synthesis of ester-linked ubiquitinated proteins unravels their behavior with deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

Stability of the Tfa protecting group in Fmoc chemistry.

An In-depth Technical Guide to the Stability of the Trifluoroacetyl (Tfa) Protecting Group in Fmoc Chemistry

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for research, diagnostics, and therapeutic applications. The most prevalent methodology, 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, relies on the principle of orthogonality: the selective removal of a temporary Nα-amino protecting group without affecting the permanent side-chain protecting groups or the resin linkage.[1][2] The Nα-Fmoc group is base-labile, typically removed with piperidine, while side-chain protecting groups (e.g., tBu, Trt, Pbf) are acid-labile, removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[3][4][5]

The trifluoroacetyl (Tfa) group, an acyl-type protecting group, presents a unique case within this orthogonal scheme. It is stable to the strong acidic conditions of final cleavage but labile to the basic conditions used for Fmoc removal. This positions the Tfa group as "semi-orthogonal" to the standard Fmoc strategy, a characteristic that can be exploited for specific synthetic designs but requires a thorough understanding of its stability and cleavage kinetics.

This technical guide provides a comprehensive analysis of the Tfa protecting group's stability in Fmoc chemistry, offering quantitative data, detailed experimental protocols, and logical diagrams to inform its application for researchers, scientists, and drug development professionals.

The Principle of Orthogonality in Fmoc SPPS

The success of Fmoc SPPS hinges on a two-dimensional orthogonal system. The peptide chain is elongated through a cycle of Nα-Fmoc deprotection using a base (typically 20% piperidine in DMF) followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated for each residue. The side-chain protecting groups and the resin linker are designed to be stable to these basic conditions. The final step involves a single treatment with a strong acid (e.g., 95% TFA) to simultaneously cleave the peptide from the solid support and remove all side-chain protecting groups.

References

Orthogonal Protection Strategy Using Fmoc and Acid-Labile Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the broader field of organic chemistry, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others under distinct chemical conditions, is a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth exploration of a widely employed orthogonal strategy utilizing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and acid-labile protecting groups, which are typically removed during the final cleavage step with trifluoroacetic acid (TFA).

This strategy is the foundation of the most common approach to solid-phase peptide synthesis (SPPS), valued for its mild conditions and suitability for complex and modified peptides.[1][2] The orthogonality of the Fmoc group (removed by a base) and various acid-labile side-chain protecting groups (removed by an acid) allows for the sequential and controlled assembly of amino acid building blocks into a peptide chain.[3][4]

Core Principles of the Fmoc/TFA Orthogonal Strategy

The fundamental principle of this strategy lies in the differential lability of the protecting groups employed. The α-amino group of the incoming amino acid is temporarily protected by the Fmoc group, which is stable to acidic conditions but readily cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] Conversely, the reactive side chains of the amino acids are protected by groups that are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as TFA. This final acid treatment, often referred to as global deprotection, simultaneously cleaves the completed peptide from the solid support resin and removes all the side-chain protecting groups.

The trifluoroacetyl (Tfa) group itself can be used as a protecting group, removable under relatively mild basic conditions, but its application in this specific orthogonal strategy is limited due to potential side reactions and the prevalence of more robust acid-labile groups for side-chain protection. Therefore, this guide focuses on the use of TFA as the reagent for the final deprotection of various acid-labile side-chain protecting groups.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this orthogonal strategy. Below are standard protocols for the key steps of Fmoc deprotection and the final TFA-mediated cleavage and deprotection.

Protocol 1: N-terminal Fmoc Group Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a growing peptide chain attached to a solid support.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin slurry at room temperature for an initial 5-10 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution to the resin.

-

Continue to agitate the resin slurry for another 5-10 minutes to ensure complete deprotection.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Final Cleavage and Deprotection with TFA

This protocol outlines the general procedure for cleaving the synthesized peptide from the resin and removing the acid-labile side-chain protecting groups. The composition of the TFA "cocktail" is critical and depends on the amino acid composition of the peptide to prevent side reactions.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA), high purity

-

Scavengers (e.g., triisopropylsilane (TIS), deionized water, thioanisole, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Centrifuge tubes and centrifuge

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Prepare the appropriate cleavage cocktail fresh. A common general-purpose cocktail is the TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, more complex cocktails such as Reagent K (TFA/phenol/water/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5) are recommended.

-

Add the freshly prepared cleavage cocktail to the peptide-resin (typically 1-2 mL per 100 mg of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the specific peptide and protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Quantitative Data Summary

The efficiency and conditions for deprotection are critical parameters in peptide synthesis. The following tables summarize key quantitative data for the Fmoc and TFA deprotection steps.

| Parameter | Value | Notes |

| Fmoc Deprotection | ||

| Reagent | Piperidine | The most common secondary amine used for Fmoc removal. |

| Concentration | 20% (v/v) in DMF | A standard and widely effective concentration. Other concentrations (e.g., 30%) are also used. |

| Reaction Time | 2 x 5-10 minutes | Two shorter treatments are generally more effective than a single long one. |

| Half-life of Fmoc | ~6 seconds in 20% piperidine/DMF | Demonstrates the rapid nature of the deprotection reaction under standard conditions. |

| Alternative Reagents | DBU, 4-Methylpiperidine, Piperazine | Used in cases of difficult sequences or to minimize certain side reactions like aspartimide formation. |

| TFA Cleavage/Deprotection | ||

| Reagent | Trifluoroacetic Acid (TFA) | A strong acid used for the final cleavage and removal of acid-labile side-chain protecting groups. |

| Concentration | >90% (in cleavage cocktail) | High concentration of TFA is necessary for efficient cleavage and deprotection. |

| Reaction Time | 2-4 hours | Dependent on the specific peptide sequence, resin linker, and side-chain protecting groups. |

| Common Scavengers | TIS, H₂O, Thioanisole, EDT, Phenol | Added to the TFA cocktail to "scavenge" reactive cationic species generated during deprotection, preventing side reactions. |

| Common Cleavage Cocktails | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose cocktail suitable for many peptides. |

| Reagent K (TFA/phenol/H₂O/thioanisole/EDT 82.5:5:5:5:2.5) | Recommended for peptides with sensitive residues. |

Visualizing the Orthogonal Strategy

Diagrams are invaluable for illustrating the logical relationships and workflows in complex chemical strategies. The following diagrams, generated using Graphviz, depict the core concepts of the orthogonal protection strategy.

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonality of Fmoc and acid-labile protecting groups.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Fmoc-Lys(Tfa)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the Fmoc-Lys(Tfa)-OH building block, an essential component in solid-phase peptide synthesis (SPPS). This guide details the experimental protocols for the key synthetic steps, presents quantitative data in structured tables, and includes visualizations of the chemical pathways and workflows.

Introduction

This compound, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(trifluoroacetyl)-L-lysine, is a crucial derivative of the amino acid lysine used in the synthesis of peptides. The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amino group and the acid or base-labile trifluoroacetyl (Tfa) group for the ε-amino group of the lysine side chain, allows for the selective deprotection and modification of the lysine residue within a peptide sequence. This enables the synthesis of complex peptides, including branched and cyclic peptides, and the introduction of various labels and modifications.

This guide outlines a two-step synthesis process:

-

Selective Trifluoroacetylation of the Lysine Side Chain: The synthesis of the intermediate, N-ε-trifluoroacetyl-L-lysine.

-

Fmoc Protection of the α-Amino Group: The introduction of the Fmoc protecting group to yield the final product, this compound.

Experimental Protocols

Synthesis of N-ε-trifluoroacetyl-L-lysine

This procedure describes the selective trifluoroacetylation of the ε-amino group of L-lysine.

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethyl trifluoroacetate (ETFA) or other trifluoroacetylating agent

-

Hydrochloric acid (HCl) for acidification

-

Water

-

Ethanol

Procedure:

-

Dissolve L-lysine hydrochloride in water.

-

Adjust the pH of the solution to approximately 10.5-13 with an aqueous solution of sodium hydroxide to deprotonate both amino groups of lysine.[1][2]

-

Cool the solution to a temperature between -15°C and 15°C.[2]

-

Slowly add ethyl trifluoroacetate to the reaction mixture while vigorously stirring. The molar ratio of ethyl trifluoroacetate to L-lysine hydrochloride should be approximately 1.5:1.[1]

-

Maintain the pH of the reaction mixture between 9 and 14 by the controlled addition of a base solution.[2]

-

Allow the reaction to proceed for several hours at room temperature or as determined by reaction monitoring (e.g., TLC).

-

Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of approximately 5.8 to precipitate the product.

-

Filter the white precipitate, wash with cold water and then ethanol.

-

Dry the product under reduced pressure to obtain N-ε-trifluoroacetyl-L-lysine.

Synthesis of this compound

This procedure details the introduction of the Fmoc protecting group to the α-amino group of N-ε-trifluoroacetyl-L-lysine.

Materials:

-

N-ε-trifluoroacetyl-L-lysine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na2CO3) or another suitable base

-

1,4-Dioxane and water or another suitable solvent system

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate or other organic solvent for extraction

-

Saturated brine solution

Procedure:

-

Dissolve N-ε-trifluoroacetyl-L-lysine in an aqueous solution of sodium carbonate or another suitable base to deprotonate the α-amino group.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in a suitable organic solvent like 1,4-dioxane or acetone.

-

Slowly add the Fmoc-reagent solution to the amino acid solution at a controlled temperature (typically 0-5°C) with vigorous stirring. The molar ratio of the Fmoc reagent to the amino acid is typically around 1.05-1.2:1.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the Fmoc-protected amino acid.

-

If an oil forms, extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by crystallization or column chromatography.

Data Presentation

Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Trifluoroacetylation | L-lysine·HCl, Ethyl trifluoroacetate, NaOH | Water | 5 - Room Temp | 3 - 4 | 58.5 - 70.4 | |

| 2 | Fmoc Protection | N-ε-Tfa-Lys, Fmoc-OSu, Na2CO3 | Dioxane/Water | 0 - Room Temp | 2 - 8 | ~80 | General Protocol |

Characterization Data for N-ε-trifluoroacetyl-L-lysine

| Technique | Data | Reference |

| Melting Point | 268-270 °C | |

| ¹H NMR | Spectra available in literature | |

| ¹³C NMR | Spectra available in literature |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Chemical synthesis pathway for this compound.

Experimental Workflow for the Synthesis

Caption: Detailed experimental workflow for the two-step synthesis.

Purification and Characterization

The final product, this compound, is typically a white to off-white solid. Purification of the crude product is essential to ensure its suitability for peptide synthesis.

Purification:

-

Crystallization: A common method for purification involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene) and allowing it to cool slowly to form crystals. The choice of solvent will depend on the solubility of the product and impurities.

-

Column Chromatography: Silica gel chromatography can also be employed for purification, using a solvent system such as a gradient of methanol in dichloromethane.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: To compare with the literature value.

Conclusion

The synthesis of this compound is a well-established two-step process that provides a valuable building block for advanced peptide synthesis. By following the detailed protocols and purification methods outlined in this guide, researchers can reliably produce high-purity this compound for their drug discovery and development needs. Careful monitoring of reaction conditions and thorough characterization of the final product are crucial for ensuring successful downstream applications in peptide synthesis.

References

An In-depth Technical Guide to the Storage and Handling of Fmoc-Lys(Tfa)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the proper storage and handling of Fmoc-Lys(Tfa)-OH (N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.

Compound Information

| Property | Value |

| Chemical Name | N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine |

| Synonyms | This compound |

| CAS Number | 76265-69-5 |

| Molecular Formula | C₂₃H₂₃F₃N₂O₅ |

| Molecular Weight | 464.43 g/mol |

| Appearance | White to off-white solid powder |

Storage Conditions

Proper storage of this compound is crucial to prevent degradation and maintain its purity over time. The recommended storage conditions for both the solid powder and solutions are summarized below.

Quantitative Storage Data

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | For long-term storage. |

| 4°C | 2 years | For medium-term storage.[1][2] | |

| 2-30°C | Suitable for short-term storage and shipping. | ||

| In Solvent | -80°C | 6 months | Recommended for stock solutions.[1] |

| -20°C | 1 month | For working solutions.[1] |

Solubility

This compound exhibits solubility in various organic solvents commonly used in peptide synthesis.

Quantitative Solubility Data

| Solvent | Concentration | Method |

| DMSO | 200 mg/mL (430.64 mM) | Requires ultrasonic treatment for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended. |

| DMF | 1 mmole in 2 mL | Clearly soluble. |

Experimental Protocols

Protocol for Preparation of a Stock Solution in DMSO

-

Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Weighing: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 200 mg/mL solution, add 1 mL of DMSO to 200 mg of powder).

-

Dissolution: Tightly cap the vial. Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved. Gentle heating may aid dissolution, but avoid high temperatures to prevent degradation.

-

Storage: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

General Handling Procedures

-

Engineering Controls: Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke while handling the compound. Wash hands thoroughly after handling.

-

Dust Control: Avoid generating dust when handling the powder. Use appropriate tools (e.g., a spatula) for transferring the powder.

Disposal

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Stability and Reactivity

-

Chemical Stability: this compound is stable under recommended storage conditions.

-

Reactivity:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and is typically removed using a solution of piperidine in DMF during solid-phase peptide synthesis. It is stable under acidic conditions.

-

The Tfa (trifluoroacetyl) protecting group on the lysine side chain is labile to aqueous basic conditions, such as hydrolysis.

-

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

Safety Information

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound was not found, information from suppliers and SDS for similar compounds suggests the following potential hazards:

-

May be harmful if inhaled, ingested, or absorbed through the skin.

-

May cause eye, skin, and respiratory tract irritation.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Visualizations

References

Methodological & Application

Application Note & Protocol: Utilizing Fmoc-Lys(Tfa)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the application of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) in solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) group offers an orthogonal protection strategy for the lysine side chain, enabling selective deprotection under basic conditions, which is advantageous for the synthesis of complex peptides and bioconjugates. This protocol covers the entire SPPS workflow, from resin preparation to final peptide cleavage and deprotection, with a specific focus on the unique handling of the Tfa protecting group.

Introduction

Solid-phase peptide synthesis (SPPS) based on the Fmoc/tBu strategy is a cornerstone of peptide and protein chemistry.[1][2] The selection of appropriate side-chain protecting groups is critical for the successful synthesis of the target peptide.[2] this compound is a valuable building block that provides an alternative to the more common Boc-protected lysine. The Tfa group is stable to the acidic conditions typically used for the final cleavage of peptides from the resin but can be selectively removed using aqueous piperidine, allowing for on-resin modification of the lysine side-chain.[3][4] This feature is particularly useful for the introduction of labels, such as fluorescent tags or biotin, or for the creation of branched peptides.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Novabiochem® |

| Rink Amide Resin | 100-200 mesh | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier |

| Piperidine | Reagent Grade | Standard Supplier |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier |

| HCTU (or other coupling reagent) | Peptide Synthesis Grade | Standard Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |

| Diethyl ether | Anhydrous | Standard Supplier |

Experimental Protocols

Resin Swelling and Fmoc Deprotection

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Wash the resin with DMF (3 x 5 mL per 100 mg resin).

-

Swell the resin in DMF for at least 30 minutes.

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Repeat the piperidine treatment for an additional 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL per 100 mg resin) to remove all traces of piperidine.

Coupling of this compound

The following protocol describes a standard coupling procedure using HCTU as the activating agent.

| Parameter | Value |

| This compound | 3 equivalents |

| HCTU | 2.9 equivalents |

| DIPEA | 6 equivalents |

| Solvent | DMF |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

Procedure:

-

In a separate vial, dissolve this compound and HCTU in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (3 x 5 mL per 100 mg resin).

Standard SPPS Cycles for Peptide Elongation

Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence, following standard Fmoc-SPPS protocols.

Selective On-Resin Deprotection of the Tfa Group

This step is performed if modification of the lysine side-chain is desired before cleaving the peptide from the resin.

| Parameter | Value |

| Reagent | 2 M aqueous piperidine |

| Reaction Time | 6-12 hours |

| Temperature | Room Temperature |

| Monitoring | Kaiser's test |

Procedure:

-

After assembling the desired peptide chain, wash the resin with DMF.

-

Prepare a 2 M aqueous solution of piperidine.

-

Add the 2 M aqueous piperidine solution to the resin.

-

Agitate the mixture at room temperature for 6-12 hours. The completion of the reaction should be monitored using the Kaiser's test, which will turn positive upon successful deprotection of the ε-amino group.

-

Once the deprotection is complete, wash the resin thoroughly with DMF (5 x 5 mL per 100 mg resin) and then with DCM (3 x 5 mL per 100 mg resin).

-

The resin-bound peptide with the free lysine side-chain is now ready for on-resin modification (e.g., conjugation with a fluorescent tag).

Final Cleavage and Global Deprotection

This procedure cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. The Tfa group is stable under these conditions.

| Cleavage Cocktail (Reagent R) | Volume Ratio |

| Trifluoroacetic acid (TFA) | 95% |

| Triisopropylsilane (TIS) | 2.5% |

| Water | 2.5% |

Procedure:

-

Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail.

-

Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with additional TFA (2 x 2 mL).

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations

Caption: SPPS workflow using this compound.

Caption: Orthogonal protection scheme of this compound.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Application Notes and Protocols for Selective Deprotection of the Trifluoroacetyl (Tfa) Group from Lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoroacetyl (Tfa) group is a valuable amine-protecting group in peptide synthesis and the selective modification of proteins. Its utility stems from its stability under acidic conditions, allowing for the use of acid-labile protecting groups like tert-butoxycarbonyl (Boc) for the α-amino group, and its lability under basic conditions. This orthogonality is crucial for strategies requiring site-specific manipulation of lysine side chains, such as the synthesis of branched or cyclic peptides, and the attachment of labels or other moieties.

These application notes provide detailed protocols for the selective deprotection of the Tfa group from the ε-amino group of lysine residues. The information is intended to guide researchers in choosing the appropriate conditions to achieve high yields and purity while maintaining the integrity of the peptide and other protecting groups.

Orthogonality and Selectivity

The Tfa group is considered "semi-orthogonal" to the 9-fluorenylmethoxycarbonyl (Fmoc) group. While both are base-labile, the conditions required for their removal differ significantly. The Fmoc group is typically removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF), a process that is generally rapid. In contrast, the Tfa group requires stronger basic conditions or prolonged reaction times for efficient cleavage. This difference in lability allows for the selective deprotection of the Tfa group in the presence of Fmoc, although careful optimization is necessary.

Crucially, the Tfa group is fully orthogonal to acid-labile protecting groups such as Boc, tert-butyl (tBu), and trityl (Trt), which are readily cleaved by trifluoroacetic acid (TFA). This allows for synthetic strategies where the lysine side chain remains protected during the TFA-mediated cleavage of the peptide from the resin and/or the removal of other side-chain protecting groups.

Comparative Deprotection Conditions

The selective removal of the Tfa group from a lysine side chain can be achieved using various basic reagents. The choice of reagent and conditions depends on factors such as the nature of the peptide (e.g., solid-phase vs. solution-phase), the presence of other sensitive functional groups, and the desired reaction kinetics. The following table summarizes common deprotection conditions. Note: The data presented is compiled from various sources and may not be directly comparable due to differences in substrates and reaction scales.

| Reagent | Concentration | Solvent | Temperature | Time | Yield/Purity | Notes |

| Aqueous Piperidine | 2 M | Water | Room Temp. | 6 - 12 h | High | Effective for on-resin deprotection. Reaction progress can be monitored by the Kaiser test.[1] |

| 1 M | Water | 0 °C | - | Ineffective in some cases | Milder conditions that may not be sufficient for complete deprotection.[1] | |

| Aqueous (unspecified conc.) | - | Room Temp. | 24 h | - | Longer reaction times may be required.[2] | |

| Sodium Hydroxide (NaOH) | 0.1 - 1 N | Aqueous | Room Temp. | - | - | Suitable for solution-phase deprotection. Requires careful monitoring to avoid peptide backbone hydrolysis. |

| Ammonia | - | Methanol/Water | - | - | >99.5% | Mild conditions, but potential for side reactions.[3] |

Experimental Protocols

Protocol 1: On-Resin Deprotection of Lys(Tfa) using Aqueous Piperidine

This protocol is suitable for the selective deprotection of the ε-amino group of a lysine residue on a peptide synthesized on a solid support. This method is advantageous as it allows for subsequent on-resin modifications.

Materials:

-

Peptidyl-resin containing a Lys(Tfa) residue

-

2 M aqueous piperidine solution

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

-

Peptide synthesis vessel

Procedure:

-

Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Drain the DMF from the resin.

-

Add the 2 M aqueous piperidine solution to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the resin mixture at room temperature.

-

Monitor the deprotection progress periodically (e.g., every 2 hours) using the Kaiser test. To do this, remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and then perform the test. A positive Kaiser test (blue color) indicates the presence of a free primary amine.

-

Continue the reaction until the Kaiser test is strongly positive, typically within 6 to 12 hours.[1]

-

Once the deprotection is complete, drain the piperidine solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

-

The resin with the deprotected lysine side chain is now ready for the next synthetic step (e.g., coupling of another molecule) or for cleavage from the resin.

Protocol 2: Monitoring Tfa Deprotection by HPLC

For quantitative analysis of the deprotection reaction, High-Performance Liquid Chromatography (HPLC) is the method of choice. This allows for the determination of the disappearance of the starting material (Tfa-protected peptide) and the appearance of the product (deprotected peptide).

Materials:

-

Aliquots from the deprotection reaction at various time points

-

Trifluoroacetic acid (TFA)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Reversed-phase C18 HPLC column

Procedure:

-

At desired time intervals during the deprotection reaction, withdraw a small aliquot of the reaction mixture (if in solution) or a small number of resin beads (if on solid phase).

-

If the reaction is on solid phase, cleave the peptide from the resin beads using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.

-

Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

-

Dissolve the crude peptide from the cleavage or the aliquot from the solution-phase reaction in a suitable solvent, typically 50% acetonitrile/water containing 0.1% TFA.

-

Analyze the sample by reversed-phase HPLC. A typical gradient for peptide analysis is a linear gradient of 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.

-

Monitor the elution profile at a wavelength of 214 or 220 nm.

-

The Tfa-protected peptide will have a longer retention time than the deprotected peptide due to its increased hydrophobicity. By integrating the peak areas of the starting material and the product, the percentage of conversion can be calculated at each time point.

Experimental Workflow and Diagrams

The following diagram illustrates a typical workflow for the synthesis of a peptide with a site-specific modification on a lysine residue using Tfa as an orthogonal protecting group.

Caption: Workflow for site-specific lysine modification.

Potential Side Reactions and Troubleshooting

-

Incomplete Deprotection: If the Kaiser test remains weak or HPLC analysis shows a significant amount of starting material after the recommended reaction time, the deprotection may be incomplete. This can be due to steric hindrance around the Lys(Tfa) residue or peptide aggregation on the resin.

-

Solution: Extend the reaction time or increase the temperature slightly (e.g., to 30-40 °C). However, be cautious as higher temperatures can increase the risk of side reactions. For on-resin reactions, ensure adequate swelling of the resin.

-

-

Racemization: Prolonged exposure to strong basic conditions can potentially lead to racemization at the α-carbon of the lysine residue, although this is generally considered to be a low risk at room temperature.

-

Solution: Use the mildest conditions that afford complete deprotection in a reasonable timeframe.

-

-

Backbone Hydrolysis: When using strong bases like NaOH in solution-phase deprotection, there is a risk of peptide bond hydrolysis.

-

Solution: Carefully control the concentration of the base, reaction temperature, and time. Monitor the reaction closely by HPLC to detect any degradation products.

-

Conclusion

The trifluoroacetyl group is a robust and versatile tool for the protection of lysine side chains in peptide and protein chemistry. Its selective removal under basic conditions, while maintaining the integrity of acid-labile protecting groups, enables a wide range of synthetic and modification strategies. By following the protocols and considering the factors outlined in these application notes, researchers can effectively utilize the Tfa group to achieve their synthetic goals.

References

- 1. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Fmoc-Lys(Tfa)-OH in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective coupling of N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) in automated solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) group offers orthogonal protection to the commonly used Boc and Fmoc protecting groups, allowing for selective deprotection and subsequent modification of the lysine side chain. This document outlines recommended coupling methods, detailed experimental protocols, and comparative data to assist in the successful incorporation of this versatile building block into synthetic peptides.

Introduction to this compound